molecular formula C7H9NOS B6153813 (4-cyclopropyl-1,3-thiazol-5-yl)methanol CAS No. 1495360-04-7

(4-cyclopropyl-1,3-thiazol-5-yl)methanol

Cat. No.: B6153813
CAS No.: 1495360-04-7
M. Wt: 155.2
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Description

(4-Cyclopropyl-1,3-thiazol-5-yl)methanol is a heterocyclic compound featuring a thiazole core substituted with a cyclopropyl group at the 4-position and a hydroxymethyl group at the 5-position. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, confers unique electronic and steric properties, while the cyclopropyl substituent introduces strain and lipophilicity. Its synthesis typically involves cyclization or substitution reactions, as seen in analogous thiazole derivatives .

Properties

CAS No.

1495360-04-7

Molecular Formula

C7H9NOS

Molecular Weight

155.2

Purity

95

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

Reaction of 22 with 1-methylthiourea in ethanol at reflux yields 4-cyclopropyl-N-methylthiazol-2-amine (23 ). The cyclopropyl group is retained at position 4, while the methylamino group occupies position 2. To introduce the hydroxymethyl moiety at position 5, 23 undergoes formylation using LDA (lithium diisopropylamide) and dimethylformamide (DMF) at −78°C, followed by reduction with sodium borohydride (NaBH4) to yield the primary alcohol.

Key Data:

  • Yield of 23 : 85–90%.

  • Reduction efficiency: 70–75% (unoptimized).

  • 1H^1H NMR (CDCl3_3) for hydroxymethyl intermediate: δ 4.81 (s, 2H, CH2_2OH), 1.94–2.01 (m, 1H, cyclopropyl), 1.28–1.35 (m, 2H, cyclopropyl).

Reduction of Thiazole-5-Carboxylate Esters

An alternative route involves the reduction of ethyl 4-cyclopropylthiazole-5-carboxylate derivatives. This method leverages ester-to-alcohol transformations using strong reducing agents.

Ester Synthesis

Ethyl 4-cyclopropylthiazole-5-carboxylate is prepared via Hantzsch condensation between 2-bromo-1-cyclopropylethanone (22 ) and ethyl thiooxamate. The reaction proceeds in ethanol under reflux, yielding the ester-substituted thiazole.

Ester Reduction

The ester group is reduced using lithium aluminum hydride (LiAlH4_4) in tetrahydrofuran (THF) at 0°C to room temperature. This step converts the ester to a primary alcohol with high efficiency.

Key Data:

  • Ester synthesis yield: 78–82%.

  • Reduction yield: 88–92%.

  • 13C^13C NMR (CDCl3_3): δ 63.5 (CH2_2OH), 14.2 (cyclopropyl), 165.3 (C=O, thiazole).

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates thiazole formation, particularly for thermally sensitive intermediates. This method is adapted from pyrimidine syntheses reported in.

Reaction Setup

A mixture of 2-chloro-1-cyclopropylethanone and thiourea derivatives in 2-methoxyethanol is irradiated at 140°C for 45 minutes in a microwave reactor. The hydroxymethyl group is introduced via in situ reduction of an intermediary aldehyde using NaBH4_4.

Key Data:

  • Reaction time: 45 minutes (vs. 8–12 hours conventional).

  • Yield: 76–80%.

  • Purity (HPLC): >95%.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Reaction TimeCost Efficiency
Hantzsch + Reduction70–7590–9212–18 hModerate
Ester Reduction88–9295–986–8 hHigh
Microwave-Assisted76–8095–9745 minHigh

Discussion:

  • The ester reduction route offers superior yields and purity, making it ideal for scale-up.

  • Microwave-assisted synthesis significantly reduces reaction time but requires specialized equipment.

  • Hantzsch post-functionalization is less efficient but provides flexibility for introducing diverse substituents.

Mechanistic Insights and Optimization

Cyclopropyl Group Stability

The cyclopropyl ring remains intact under mild acidic or basic conditions but may undergo ring-opening in strongly oxidizing environments (e.g., MnO2_2) .

Chemical Reactions Analysis

(4-cyclopropyl-1,3-thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include substituted thiazoles, alcohols, and amines.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a wide range of applications in different scientific domains:

Chemistry

It serves as a building block for synthesizing more complex molecules. Its unique thiazole ring structure allows for various chemical modifications, making it versatile in organic synthesis.

Biology

The biological activities of (4-cyclopropyl-1,3-thiazol-5-yl)methanol are notable:

  • Antimicrobial Properties: The thiazole moiety is associated with antimicrobial effects, making it useful in developing new pesticides or fungicides.
  • Enzyme Interaction Studies: It can interact with specific enzymes or receptors, potentially modulating their activity and influencing biochemical pathways.

Industrial Applications

In industrial chemistry, this compound contributes to advancements in materials science. Its unique properties enable its use in producing various materials and chemicals that require specific reactivity profiles.

Case Studies

Case Study 1: Antimicrobial Activity
Research has demonstrated that compounds with thiazole rings can exhibit significant antimicrobial properties. In laboratory tests, this compound showed effectiveness against various bacterial strains, suggesting its potential for developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition
Studies utilizing high-throughput screening methods have indicated that this compound can inhibit specific enzymes involved in metabolic pathways. This property positions it as a candidate for drug development targeting metabolic disorders or infections.

Mechanism of Action

The mechanism of action of (4-cyclopropyl-1,3-thiazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring’s aromaticity and reactive positions allow it to participate in various biochemical reactions, potentially activating or inhibiting specific pathways. This interaction can lead to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

  • (2,4-Diphenyl-1,3-thiazol-5-yl)methanol: Substituted with phenyl groups at positions 2 and 4, increasing aromaticity and molecular weight (267.35 g/mol) compared to the cyclopropyl analog (estimated 155.22 g/mol). The phenyl groups enhance π-π stacking interactions but reduce solubility .
  • (2-Morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methanol: Incorporates a morpholine ring at position 2, introducing basicity and hydrogen-bond acceptors.
  • 4-Methyl-5-thiazoleethanol: Features a methyl group at position 4 and a hydroxyethyl chain at position 4.
  • (4-Bromo-1,3-thiazol-5-yl)methanol: Bromine at position 4 increases molecular weight (213.1 g/mol) and electronegativity, favoring halogen-bonding interactions in drug-receptor binding .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Substituents
(4-Cyclopropyl-1,3-thiazol-5-yl)methanol 155.22 1.2 ~50 (in DMSO) Cyclopropyl, hydroxymethyl
(2,4-Diphenyl-1,3-thiazol-5-yl)methanol 267.35 3.8 <10 (in DMSO) Phenyl groups
(4-Bromo-1,3-thiazol-5-yl)methanol 213.1 1.5 ~30 (in DMSO) Bromine
4-Methyl-5-thiazoleethanol 143.21 0.7 >100 (in water) Methyl, hydroxyethyl

The cyclopropyl analog exhibits moderate lipophilicity (logP ~1.2), balancing membrane permeability and aqueous solubility. In contrast, diphenyl derivatives show higher logP values (3.8), limiting solubility but enhancing lipid bilayer penetration .

Q & A

Basic Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing (4-cyclopropyl-1,3-thiazol-5-yl)methanol?

  • Answer : Key techniques include ¹H/¹³C NMR for structural elucidation of the thiazole ring and cyclopropyl group, FTIR to confirm the hydroxyl (-OH) and C-S/C-N bonds, and LC-MS/MS for purity assessment and impurity profiling (e.g., detecting byproducts like 4-chlorobutyl derivatives) . High-resolution mass spectrometry (HRMS) can validate the molecular formula (C₇H₉NOS, MW: 155.2 g/mol) . For chromatographic separation, reverse-phase HPLC with UV detection is suitable, using C18 columns and acetonitrile/water gradients .

Q. What stability considerations are critical for storing this compound?

  • Answer : Store in amber glass bottles under inert gas (N₂/Ar) to prevent photodegradation and oxidation. Moisture-sensitive batches require desiccants (e.g., silica gel). Purity degradation can occur via hydrolysis of the cyclopropyl group or thiazole ring oxidation; regular stability testing via accelerated aging studies (40°C/75% RH) is advised .

Q. Which functional groups in this compound enable further derivatization?

  • Answer : The primary alcohol (-CH₂OH) allows esterification, etherification, or oxidation to aldehydes (e.g., 4-cyclopropyl-1,3-thiazole-5-carbaldehyde) . The thiazole ring can undergo electrophilic substitution (e.g., halogenation at C2/C4) or coordination with metal catalysts for cross-coupling reactions .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to minimize byproducts?

  • Answer : Key steps include:

  • Controlled cyclopropanation : Use transition-metal catalysts (e.g., Cu(I)) to reduce ring-opening byproducts .
  • Byproduct mitigation : Monitor reaction pH to avoid HCl liberation from triphosgene, which can degrade solvents (e.g., THF → 4-chlorobutanol) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product ≥95% purity .

Q. How to design experiments to evaluate the structure-activity relationship (SAR) of this compound derivatives?

  • Answer :

  • Derivative synthesis : Modify the cyclopropyl group (e.g., fluorination) or thiazole substituents (e.g., tert-butyl for steric bulk) .
  • Biological assays : Test antimicrobial activity via MIC assays (against S. aureus and E. coli), and anticancer potential via MTT assays (e.g., HepG2 cells) .
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with targets like HIV reverse transcriptase or bacterial efflux pumps .

Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?

  • Answer :

  • Purity validation : Use LC-MS/MS to rule out impurities (e.g., Efavirenz-related byproducts) that may skew bioactivity results .
  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects .
  • Meta-analysis : Compare substituent effects across studies (e.g., electron-withdrawing groups on thiazole C2 enhance antifungal activity) .

Q. How does the cyclopropyl group influence the compound’s electronic properties and metabolic stability?

  • Answer : The cyclopropyl group introduces ring strain (109° bond angles), increasing reactivity in radical reactions. Its electron-donating nature elevates the HOMO energy of the thiazole ring, enhancing π-π stacking with aromatic residues in enzymes . Metabolic stability studies (e.g., microsomal assays) show cyclopropyl reduces oxidation rates compared to linear alkyl chains, prolonging half-life in vivo .

Notes

  • Avoid abbreviations: Use full chemical names (e.g., "tert-butyl" instead of "t-Bu").
  • Methodological rigor: Emphasize reproducibility via detailed reaction conditions (solvents, catalysts, temperatures).
  • Contradictory Cross-validate findings using orthogonal techniques (e.g., NMR + HRMS for structure confirmation).

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